三丙二醇单正丁醚

描述

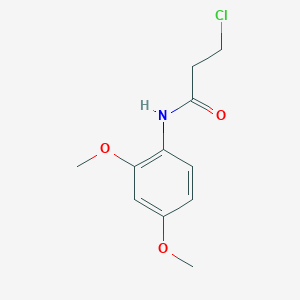

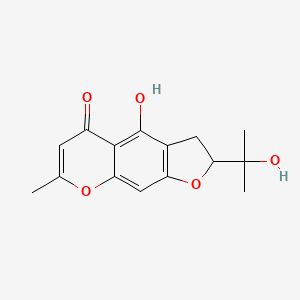

Tripropylene glycol mono-n-butyl ether (TPnB) is a colorless liquid with a mild odor . It has a molecular formula of C13H28O4 and a molecular weight of 248.36 g/mol . It is also known by other names such as ppg-3 butyl ether .

Synthesis Analysis

TPnB is prepared commercially by reacting propylene oxide with n-butanol in the presence of a catalyst . The reaction can be optimized using a Box–Behnken design (BBD) method with four factors and three levels .Molecular Structure Analysis

The InChI of TPnB isInChI=1S/C13H28O4/c1-5-6-7-15-9-12 (3)17-10-13 (4)16-8-11 (2)14/h11-14H,5-10H2,1-4H3 . The Canonical SMILES is CCCCOCC(C)OCC(C)OCC(C)O . Chemical Reactions Analysis

The ethers of mono-, di-, tri-, and polypropylene glycol are prepared commercially by reacting propylene oxide with the alcohol of choice in the presence of a catalyst . They may also be prepared by direct alkylation of the selected glycol with an appropriate alkylating agent such as a dialkyl sulfate in the presence of an alkali .Physical And Chemical Properties Analysis

TPnB has a molecular weight of 248.36 g/mol . It has a boiling point of 275°C , a flash point of 125.6°C , and a density of 0.932 g/mL at 25°C . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .科学研究应用

溶剂用途与毒理安全性

TPGMBE 用作工业、商业和消费应用中的溶剂,如油漆、清洁剂和油墨。其毒性特征已得到广泛研究,表明在适当使用的情况下没有明显的健康影响。该化合物没有遗传毒性、发育毒性或生殖危害,支持其在各种应用中的安全性 (Spencer, 2005)。

分子相互作用和材料特性

在不同温度下 TPGMBE 与丁胺的二元液体混合物研究提供了对这些混合物中存在的分子相互作用的见解。这项研究有助于了解 TPGMBE 与其他化合物混合时的物理化学性质,这对其在溶剂配方和材料科学中的应用至关重要 (Kumar & Akanksha, 2020)。

聚合物科学应用

TPGMBE 参与多功能丙烯基醚单体的阳离子光聚合,展示了其在生产用于薄膜应用的材料(如光固化油墨、涂料和粘合剂)中的用途。该应用强调了其在先进材料合成和工程中的作用 (Crivello & Bratslavsky, 1994)。

用于能源和环境应用的先进材料

在含三苯甲烷部分的聚(芳醚)的合成和表征中,用于质子交换膜的 TPGMBE 相关化合物展示了在能量转换装置(如燃料电池)的材料开发中的潜在应用。这些材料表现出可控磺化、高分子量和在极性有机溶剂中的溶解性,使其适用于质子交换膜 (Ge 等,2006)。

作用机制

Target of Action

Tripropylene glycol mono-n-butyl ether, also known as PPG-3 butyl ether, is primarily used as a solvent in various applications . Its targets are therefore the substances it is intended to dissolve, such as resins, binding agents, and other components in formulations like paints, printing inks, and cosmetics .

Mode of Action

PPG-3 butyl ether acts by reducing the surface tension of the substances it interacts with, thereby enhancing their solubility . It is a very slow-evaporating, hydrophobic glycol ether, which makes it ideal for applications that require high polymer solvency and long residence time .

Biochemical Pathways

It enhances the appearance and feel of hair and skin by increasing suppleness, reducing flaking, and restoring softness .

Pharmacokinetics

It is known to have a high organic solubility, low water solubility, and a high boiling point . These properties suggest that it may have a long residence time in the body and could be slowly metabolized and excreted.

Result of Action

The primary result of PPG-3 butyl ether’s action is the enhancement of the solubility of other substances, making it an effective solvent . In cosmetics, it improves the texture and condition of hair and skin .

Action Environment

The efficacy and stability of PPG-3 butyl ether can be influenced by environmental factors such as temperature and the presence of other substances. Its solvency and surface tension-lowering ability make it ideal for use in various environments, including industrial, automotive, and architectural coatings . Its effectiveness as a solvent may be reduced in environments with high water content due to its low water solubility .

未来方向

TPnB is a versatile solvent with a wide range of applications. It is used in many industries including cleaning, CASE & Construction, textiles, cosmetics, resins, coating formulation and application, industrial, automotive and architectural coatings . Its low odor and high organic solvency make it an attractive solvent in a variety of cleaning applications from heavy-duty cleaners, to floor wax strippers and degreasers . It is also an excellent solvent for cleaning applications . Its low odor makes it an attractive alternative to ester-alcohol coalescents for interior applications .

属性

IUPAC Name |

1-[1-(1-butoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4/c1-5-6-7-15-9-12(3)17-10-13(4)16-8-11(2)14/h11-14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORVPHHKJFSORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973032 | |

| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57499-93-1, 55934-93-5 | |

| Record name | 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PPG-3 BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N34Z34O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-5-(methylamino)-2-({3,9,11-trimethyl-8-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1598839.png)

![4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol](/img/structure/B1598840.png)

![5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid](/img/structure/B1598844.png)